

Introduction: The Strategic Importance of a Heterocyclic Building Block

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Compound of Interest

Compound Name: **4-nitrothiophene-2-carboxylic acid**

Cat. No.: **B042502**

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4-Nitrothiophene-2-carboxylic acid (CAS No: 13138-70-0) is a pivotal heterocyclic compound that serves as a highly versatile building block in modern organic synthesis.^{[1][2]} Its structure, featuring a thiophene ring functionalized with both an electron-withdrawing nitro group and a synthetically malleable carboxylic acid, provides a unique combination of reactivity and functionality. This guide offers a comprehensive overview for researchers and drug development professionals, detailing the core chemical properties, reactivity, synthetic utility, and applications of this important intermediate. Understanding these characteristics is crucial for leveraging its potential in the design and synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.^[1]

Molecular Structure and Identification

The foundational attributes of **4-nitrothiophene-2-carboxylic acid** are rooted in its chemical structure. The molecule consists of a five-membered thiophene ring substituted at the C2 position with a carboxylic acid group and at the C4 position with a nitro group.

Caption: Chemical structure of **4-nitrothiophene-2-carboxylic acid**.

Table 1: Chemical Identifiers

Identifier	Value	Reference(s)
CAS Number	13138-70-0	[1] [2]
Molecular Formula	C ₅ H ₃ NO ₄ S	[2] [3]
Molecular Weight	173.15 g/mol	[1] [3]
IUPAC Name	4-nitrothiophene-2-carboxylic acid	[4]
SMILES	O=C(O)c1cc(cs1)[O-]	[2] [5]

| InChI Key| SZHKHACZQDMGGI-UHFFFAOYSA-N |[\[2\]](#)[\[4\]](#) |

Physicochemical and Spectroscopic Properties

The physical and spectroscopic characteristics of a compound are critical for its handling, purification, and structural confirmation.

Physicochemical Data

The properties of **4-nitrothiophene-2-carboxylic acid** are dominated by its polar functional groups, which influence its melting point, solubility, and acidity.

Table 2: Physicochemical Properties

Property	Value	Reference(s)
Appearance	Yellow to off-white solid	[3]
Melting Point	195 - 199 °C	[3]
Solubility in Water	Poorly soluble	[3]
Solubility (Organic)	Soluble in polar aprotic solvents like acetone, acetonitrile, and alcohols such as methanol and ethanol.	[6] [7]

| pKa | ~2.6 (approximate) | [3] |

The poor water solubility is typical for small organic molecules with significant nonpolar surface area (the thiophene ring), despite the presence of polar groups.[3] The compound's acidity ($\text{pKa} \approx 2.6$) is notably stronger than that of benzoic acid ($\text{pKa} \approx 4.2$). This enhanced acidity is a direct consequence of the powerful electron-withdrawing effect of the nitro group, which stabilizes the carboxylate anion conjugate base.[3]

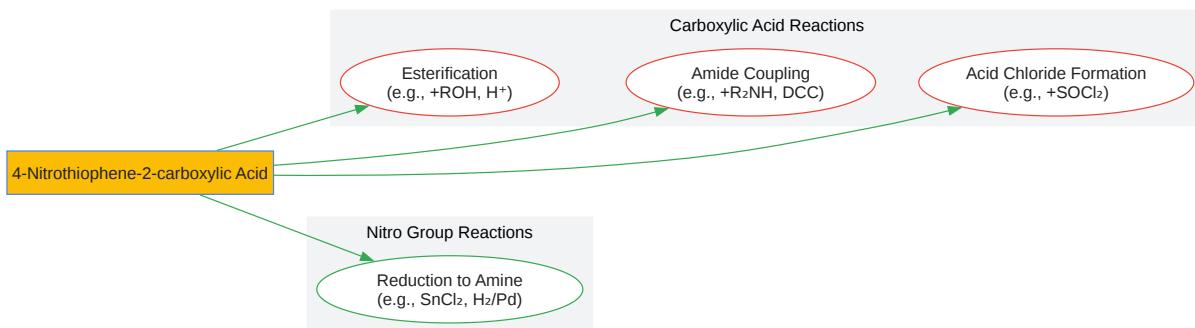
Spectroscopic Profile

Spectroscopic analysis is essential for verifying the identity and purity of **4-nitrothiophene-2-carboxylic acid**.

- Infrared (IR) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching absorption from the carboxylic acid dimer, typically spanning $2500\text{-}3300\text{ cm}^{-1}$.[8][9] A strong C=O stretching absorption is expected around $1700\text{-}1720\text{ cm}^{-1}$.[10] Additionally, characteristic stretches for the C-NO₂ group will be present, usually around $1500\text{-}1550\text{ cm}^{-1}$ (asymmetric) and $1300\text{-}1350\text{ cm}^{-1}$ (symmetric).
- ¹H NMR Spectroscopy: The proton NMR spectrum is distinguished by the highly deshielded carboxylic acid proton, which appears as a broad singlet far downfield, typically in the 10-12 ppm region.[10][11] The two protons on the thiophene ring will appear as doublets in the aromatic region, with their exact chemical shifts influenced by the anisotropic and electronic effects of the adjacent substituents.
- ¹³C NMR Spectroscopy: The carbonyl carbon of the carboxylic acid is a key diagnostic signal, appearing in the 160-180 ppm range.[8][10] The carbons of the thiophene ring will resonate in the aromatic region, with the carbon attached to the nitro group being significantly shifted due to its strong electron-withdrawing nature.
- Mass Spectrometry: Upon electron ionization, the molecule is expected to show a prominent molecular ion peak. Signature fragmentation patterns include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45).[10]

Chemical Reactivity and Synthetic Pathways

The synthetic value of **4-nitrothiophene-2-carboxylic acid** stems from the distinct reactivity of its two functional groups, which can often be addressed selectively.



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Caption: Key reaction pathways for **4-nitrothiophene-2-carboxylic acid**.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a gateway to a wide range of derivatives. Standard transformations include:

- Esterification: Reaction with alcohols under acidic catalysis (e.g., Fischer esterification) yields the corresponding esters. These are often used as protected forms of the acid or as intermediates with altered solubility profiles.
- Amide Bond Formation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) produces amides. This reaction is fundamental in medicinal chemistry for building libraries of compounds to probe structure-activity relationships (SAR).

- Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like LiAlH_4 . This transformation provides access to a different class of derivatives.

Reactions at the Nitro Group

The nitro group is a versatile functional handle, primarily through its reduction to an amine.

- Reduction to Amine: The most significant reaction of the nitro group is its reduction to a primary amine (4-aminothiophene-2-carboxylic acid). This is commonly achieved using reagents like tin(II) chloride (SnCl_2), iron in acetic acid, or catalytic hydrogenation (H_2/Pd).[\[1\]](#) The resulting amino group is a potent nucleophile and can undergo a vast array of subsequent reactions, including acylation, sulfonylation, and diazotization, making it a cornerstone of derivative synthesis.

Experimental Protocols

Trustworthy and reproducible methodologies are paramount in a research setting. The following protocols are representative of the synthesis and derivatization of nitrothiophene carboxylic acids.

Protocol: Synthesis of 5-Nitrothiophene-2-carboxylic Acid via Oxidation

This protocol details the synthesis of the related isomer, 5-nitrothiophene-2-carboxylic acid, from its corresponding aldehyde. The principles of this Pinnick-type oxidation are broadly applicable for the synthesis of aromatic carboxylic acids.[\[12\]](#)

Objective: To synthesize 5-nitrothiophene-2-carboxylic acid by oxidizing 5-nitrothiophene-2-carboxaldehyde.

Materials:

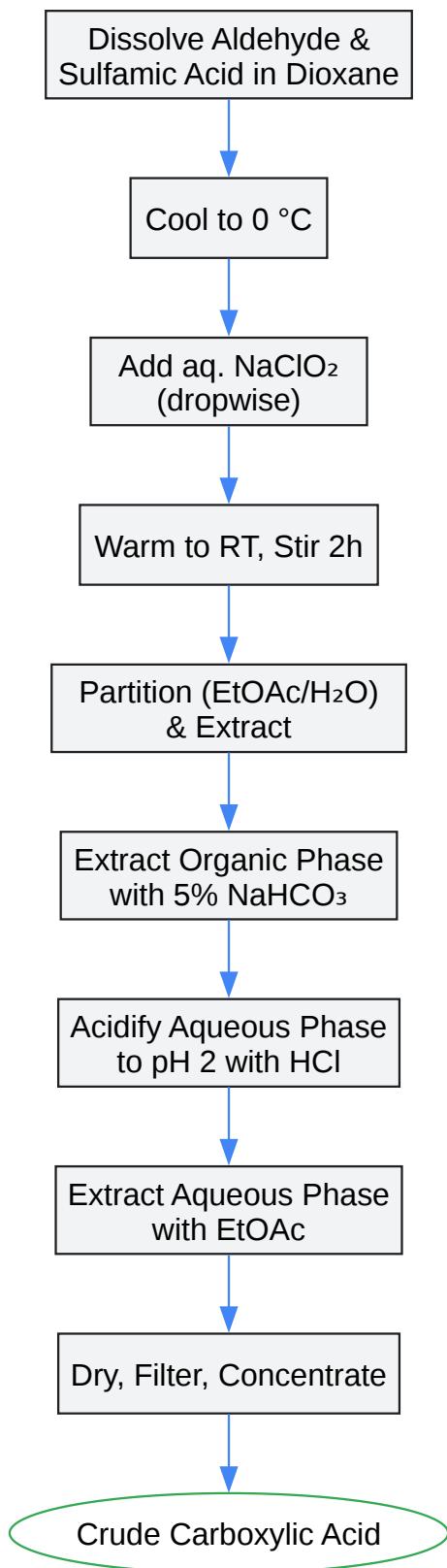
- 5-nitrothiophene-2-carboxaldehyde
- Dioxane

- Sulfamic acid ($\text{NH}_2\text{SO}_3\text{H}$)
- Sodium chlorite (NaClO_2)
- Ethyl acetate
- 5% Sodium bicarbonate (NaHCO_3) solution
- 2N Hydrochloric acid (HCl)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 5-nitrothiophene-2-carboxaldehyde (1.0 eq) and sulfamic acid (1.2 eq) in dioxane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add an aqueous solution of sodium chlorite (2.0 eq) dropwise, ensuring the internal temperature remains low.
- After the addition is complete, allow the reaction mixture to warm gradually to room temperature and stir for 2 hours. Monitor reaction progress by TLC.
- Upon completion, transfer the mixture to a separatory funnel and partition with ethyl acetate and water.
- Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
- Wash the combined organic phase with a 5% NaHCO_3 solution (2x) to extract the carboxylic acid product into the aqueous basic layer. Discard the organic layer.
- Combine the basic aqueous layers and cool in an ice bath. Carefully acidify to pH 2 with 2N HCl, which will precipitate the product.

- Extract the acidified aqueous layer with ethyl acetate (2x).
- Combine the final organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 5-nitrothiophene-2-carboxylic acid.[12]
- Validation: Purify the crude product by recrystallization. Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and melting point analysis.

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Caption: Experimental workflow for the oxidation of a nitrothiophene aldehyde.

Applications in Research and Drug Discovery

The unique arrangement of functional groups makes **4-nitrothiophene-2-carboxylic acid** a valuable starting material in several fields.

- Pharmaceuticals: It is a key intermediate in the synthesis of more complex molecules with potential biological activity.[1] Thiophene-based compounds are prevalent in medicine, often acting as bioisosteres for phenyl rings. The carboxylic acid function allows for amide coupling to peptides or other amines, while the nitro group can be converted to an amine to serve as an attachment point for other pharmacophores. Derivatives have been investigated as antibacterial agents and enzyme inhibitors.[13]
- Agrochemicals: The compound serves as a building block for novel pesticides and herbicides.[1]
- Material Science: The ability to functionalize both the carboxylic acid and nitro groups makes it a candidate for creating specialized polymers and coatings.[1] The rigid thiophene core can impart desirable thermal and electronic properties to materials.

Safety and Handling

Proper handling of **4-nitrothiophene-2-carboxylic acid** is essential to ensure laboratory safety.

- Hazards: The compound is classified as an irritant and may cause skin, eye, and respiratory tract irritation.[3][14][15]
- Precautions:
 - Always handle in a well-ventilated area or a chemical fume hood.[14][16]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17]
 - Avoid breathing dust and prevent contact with skin and eyes.[16]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Keep away from heat sources and strong oxidizing agents.[3]

- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

4-Nitrothiophene-2-carboxylic acid is more than a simple chemical reagent; it is a strategic platform for chemical innovation. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity make it an indispensable tool for chemists. For professionals in drug discovery and materials science, a thorough understanding of this building block opens the door to new synthetic possibilities, enabling the creation of novel molecules with tailored functions and properties.

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